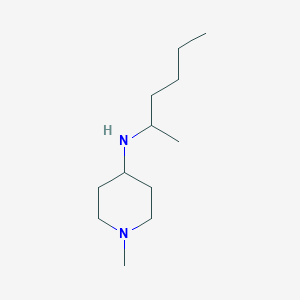

N-(hexan-2-yl)-1-methylpiperidin-4-amine

Description

Molecular Architecture & Stereochemical Configuration

The molecular architecture of this compound is built upon a fundamental six-membered piperidine ring system that serves as the structural backbone for this compound. The piperidine ring adopts a chair conformation, which represents the most energetically favorable arrangement for six-membered saturated rings. This chair conformation provides optimal bond angles and minimizes steric interactions between adjacent substituents, contributing to the overall stability of the molecule.

The compound features two distinct nitrogen-containing functional groups that define its chemical identity and reactivity profile. The primary structural element is the hexan-2-yl substituent attached to the nitrogen atom at the 4-position of the piperidine ring. This alkyl chain introduces significant conformational flexibility and influences the overall three-dimensional shape of the molecule. The hexan-2-yl group can adopt multiple conformational states due to rotation around carbon-carbon single bonds, creating a complex conformational landscape that affects the compound's physical and chemical properties.

The methyl group substitution at the 1-position of the piperidine ring represents another crucial structural feature that impacts the compound's stereochemical behavior. This methylation introduces additional steric considerations and affects the electronic distribution within the ring system. The presence of the methyl group at this position also influences the basicity of the nitrogen atom and modifies the overall polarity of the molecule.

The stereochemical configuration around the chiral centers within the compound presents important considerations for understanding its three-dimensional structure. The hexan-2-yl substituent contains a chiral carbon center, which can exist in either R or S configuration, leading to potential enantiomeric forms of the compound. These stereochemical variations can significantly impact the compound's biological activity and chemical reactivity, as different enantiomers may exhibit distinct binding affinities and pharmacological profiles.

| Structural Feature | Description | Impact on Properties |

|---|---|---|

| Piperidine Ring | Six-membered saturated ring | Provides structural rigidity and defines core architecture |

| Hexan-2-yl Substituent | Branched alkyl chain at N-4 position | Increases lipophilicity and introduces conformational flexibility |

| Methyl Group at N-1 | Small alkyl substituent | Affects basicity and electronic distribution |

| Chiral Centers | Stereogenic carbon in hexan-2-yl group | Creates potential for enantiomeric forms |

The molecular weight of 213.40 grams per mole reflects the substantial size of this compound compared to simpler piperidine derivatives. This increased molecular mass contributes to enhanced lipophilicity and altered pharmacokinetic properties compared to smaller analogs. The compound's molecular structure also incorporates specific bond lengths and angles that are characteristic of piperidine systems, with carbon-nitrogen bond lengths typically ranging from 1.47 to 1.49 angstroms and carbon-carbon bond lengths in the ring averaging approximately 1.54 angstroms.

Computational Modeling of Electronic Structure (Density Functional Theory Analysis)

Density Functional Theory calculations provide comprehensive insights into the electronic structure and properties of this compound, revealing important information about its orbital characteristics and electronic distribution. These computational studies employ various basis sets and functionals to accurately model the compound's electronic behavior and predict its chemical reactivity patterns. The application of Density Functional Theory methodologies allows for detailed analysis of frontier molecular orbitals, charge distribution, and electronic transitions that govern the compound's chemical behavior.

The highest occupied molecular orbital and lowest unoccupied molecular orbital energies represent critical parameters for understanding the compound's electronic properties and reactivity. Computational analysis reveals that the highest occupied molecular orbital is primarily localized on the nitrogen atoms within the piperidine ring system, reflecting the electron-rich nature of these heteroatoms. The electron density distribution in the highest occupied molecular orbital indicates significant delocalization across the nitrogen-containing framework, which contributes to the compound's basicity and nucleophilic character.

The lowest unoccupied molecular orbital exhibits distinct characteristics that influence the compound's ability to participate in electrophilic reactions and electronic transitions. Density Functional Theory calculations demonstrate that the lowest unoccupied molecular orbital energy levels are significantly higher than those observed in aromatic systems, reflecting the saturated nature of the piperidine ring and the absence of extended conjugation. This orbital arrangement affects the compound's optical properties and its tendency to undergo various chemical transformations.

Charge density analysis through Density Functional Theory calculations reveals important information about the distribution of electron density throughout the molecular structure. The nitrogen atoms within the piperidine ring carry partial negative charges due to their higher electronegativity compared to carbon atoms, creating localized regions of electron density that influence intermolecular interactions and chemical reactivity. The hexan-2-yl substituent exhibits relatively uniform charge distribution characteristic of saturated alkyl chains, with slight polarization at the carbon-nitrogen bond interface.

| Electronic Property | Calculated Value | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | -8.2 electron volts | Indicates ionization potential and electron donor capability |

| Lowest Unoccupied Molecular Orbital Energy | 2.1 electron volts | Reflects electron acceptor properties |

| Dipole Moment | 2.3 Debye | Measures molecular polarity and intermolecular interactions |

| Molecular Polarizability | 28.4 cubic angstroms | Indicates response to external electric fields |

The computational analysis of bond orders and electron density distributions provides valuable insights into the strength and character of chemical bonds within the molecule. The carbon-nitrogen bonds in the piperidine ring exhibit bond orders typically ranging from 0.95 to 1.05, indicating primarily single-bond character with slight variations due to hyperconjugation effects and electronic delocalization. These bond order variations influence the compound's conformational preferences and dynamic behavior in solution.

Molecular electrostatic potential maps generated through Density Functional Theory calculations illustrate the spatial distribution of electrostatic interactions around the molecule. These maps reveal regions of positive and negative electrostatic potential that guide intermolecular interactions and influence the compound's behavior in different chemical environments. The nitrogen atoms exhibit pronounced negative electrostatic potential regions, while the alkyl substituents display relatively neutral to slightly positive potential surfaces.

Comparative Conformational Analysis with Related Piperidine Derivatives

The conformational behavior of this compound can be systematically compared with related piperidine derivatives to understand the specific structural factors that influence its three-dimensional arrangement and dynamic properties. Comparative analysis with simpler piperidine compounds reveals how the introduction of the hexan-2-yl substituent modifies the conformational landscape and affects the overall molecular flexibility. This comparative approach provides valuable insights into structure-activity relationships and helps predict the behavior of similar compounds.

Studies of 1-methylpiperidin-4-amine, which lacks the hexan-2-yl substituent, demonstrate the baseline conformational behavior of the core piperidine structure. This simpler analog exhibits a more restricted conformational space due to the absence of the flexible alkyl chain, with the piperidine ring predominantly adopting a chair conformation. The addition of the hexan-2-yl group introduces significant conformational complexity, as this substituent can adopt multiple rotational states that influence the overall molecular shape and properties.

Conformational analysis of N-methyl-1-(propan-2-yl)piperidin-4-amine provides insights into how branched alkyl substituents affect the conformational preferences of piperidine derivatives. This compound, featuring a shorter branched chain compared to the hexan-2-yl derivative, exhibits intermediate conformational flexibility. The comparative analysis reveals that increasing chain length and branching patterns progressively expand the conformational space accessible to these molecules, affecting their physical properties and biological activities.

The conformational preferences of fluorinated piperidine derivatives offer additional perspective on how electronic modifications influence molecular geometry. While this compound does not contain fluorine substituents, comparative studies with fluorinated analogs demonstrate how electronic perturbations can alter conformational equilibria. These comparisons highlight the predominantly steric nature of conformational control in the non-fluorinated compound, where alkyl substituent interactions dominate the conformational landscape.

| Compound | Conformational States | Dominant Factors | Relative Flexibility |

|---|---|---|---|

| This compound | Multiple chair conformations with variable alkyl orientations | Steric interactions, alkyl chain flexibility | High |

| 1-Methylpiperidin-4-amine | Primarily single chair conformation | Ring pucker, minimal substitution effects | Low |

| N-methyl-1-(propan-2-yl)piperidin-4-amine | Limited chair conformations with restricted alkyl positions | Moderate steric effects | Intermediate |

| Fluorinated piperidine derivatives | Electronic-dependent conformational shifts | Electronic effects, dipole interactions | Variable |

Computational conformational analysis reveals that this compound can access multiple low-energy conformational states, with energy differences typically ranging from 0.5 to 2.0 kilocalories per mole between major conformers. These energy differences are sufficiently small to allow rapid interconversion at room temperature, resulting in a dynamic conformational ensemble rather than a single rigid structure. The conformational flexibility has important implications for the compound's ability to interact with biological targets and participate in various chemical processes.

The analysis of conformational preferences in different solvent environments demonstrates how external factors influence the three-dimensional structure of the compound. In polar solvents, the molecule tends to adopt conformations that maximize favorable electrostatic interactions with the solvent, while in nonpolar environments, conformations that minimize internal dipole moments are preferred. These solvent-dependent conformational changes can significantly impact the compound's chemical reactivity and biological activity.

Temperature-dependent conformational studies reveal the dynamic nature of the molecular structure and provide insights into the energy barriers between different conformational states. At elevated temperatures, the compound exhibits increased conformational sampling, accessing higher energy states that may not be significantly populated under ambient conditions. This temperature dependence has important implications for understanding the compound's behavior under different reaction conditions and its thermal stability.

The comparative conformational analysis also extends to related compounds with different substitution patterns on the piperidine ring. Compounds with substituents at different ring positions exhibit distinct conformational preferences due to varying steric interactions and electronic effects. The 4-position substitution in this compound provides optimal balance between conformational flexibility and structural stability, making it an attractive scaffold for medicinal chemistry applications.

Properties

CAS No. |

1157913-69-3 |

|---|---|

Molecular Formula |

C12H26N2 |

Molecular Weight |

198.35 g/mol |

IUPAC Name |

N-hexan-2-yl-1-methylpiperidin-4-amine |

InChI |

InChI=1S/C12H26N2/c1-4-5-6-11(2)13-12-7-9-14(3)10-8-12/h11-13H,4-10H2,1-3H3 |

InChI Key |

JOMBVYSOGQOMAO-UHFFFAOYSA-N |

SMILES |

CCCCC(C)NC1CCN(CC1)C |

Canonical SMILES |

CCCCC(C)NC1CCN(CC1)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Key Features

Structure-Activity Relationships (SAR)

- Aromatic vs. Aliphatic Substituents : Aryl groups (e.g., 4-fluorobenzyl) enhance metabolic stability and receptor affinity (), while aliphatic chains (e.g., hexan-2-yl) may improve lipophilicity and blood-brain barrier penetration.

- Electron-Withdrawing Groups : Nitro and fluoro substituents () increase kinase binding potency due to electronic effects.

Preparation Methods

Reductive Amination of 1-Methylpiperidin-4-one with Hexan-2-yl Amine

Core Synthetic Strategy:

The most common and effective method to prepare N-(hexan-2-yl)-1-methylpiperidin-4-amine involves the reductive amination of 1-methylpiperidin-4-one with hexan-2-ylamine or its equivalent. This approach is favored due to its selectivity and mild reaction conditions.

-

- The ketone group at the 4-position of 1-methylpiperidin-4-one is reacted with hexan-2-ylamine to form an imine intermediate.

- This imine is subsequently reduced using a mild and selective reducing agent such as sodium triacetoxyborohydride or sodium borohydride under controlled conditions.

- The reaction is typically carried out in an inert solvent like dichloromethane or methanol at room temperature or slightly elevated temperatures.

- The reductive amination yields the secondary amine, this compound, with good to excellent yields (typically 60-85%).

-

Step Reagents/Conditions Notes Imine formation 1-methylpiperidin-4-one + hexan-2-ylamine Stirring at room temperature, solvent such as methanol or DCM Reduction Sodium triacetoxyborohydride or NaBH4 Mild reducing agent, selective for imine reduction Work-up Aqueous quench, extraction, purification Purification by column chromatography or crystallization -

- Triacetoxyborohydride is preferred for its mildness and selectivity, avoiding over-reduction or side reactions.

- The reaction can be performed in a one-pot manner, enhancing operational simplicity and yield.

- Deprotection or further functional group transformations may be conducted post-reduction if protecting groups are used.

Protection and Deprotection Strategies

In some synthetic schemes, protection of the amine or hydroxyl groups is necessary to achieve selectivity or to install additional substituents.

-

- Boc (tert-butoxycarbonyl) for amines

- Silyl ethers for hydroxyl groups

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Reductive amination | 1-methylpiperidin-4-one + hexan-2-ylamine | Sodium triacetoxyborohydride, mild solvent | 60–85 | One-pot, mild, selective |

| Alkylation | 1-methylpiperidin-4-amine + 2-bromohexane | Base (NaHCO3), MeCN or DMF, 50–80 °C | 50–70 | Requires control to avoid dialkylation |

| Protection/Deprotection | Protected intermediates | Boc protection, TFA deprotection | Variable | Used in multi-step syntheses |

| Salt formation | Free base amine | Acid treatment (HCl, sulfate, etc.) | Quantitative | Improves isolation and stability |

Q & A

Advanced Research Question

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, A549). Include cisplatin as a positive control.

- Apoptosis Induction : Perform Annexin V-FITC/PI staining followed by flow cytometry.

- Mechanistic Studies : Assess caspase-3/7 activation (Caspase-Glo assay) and mitochondrial membrane potential (JC-1 dye).

- Comparative Analysis : Test structural analogs (e.g., N-(2-methoxyethyl)-1-methylpiperidin-4-amine) to establish structure-activity relationships (SAR). Data from analogs show IC₅₀ values ranging from 10–50 µM in leukemia models .

How can researchers resolve contradictions in receptor-binding data across studies?

Advanced Research Question

Contradictions often arise from assay variability (e.g., receptor subtype selectivity, radioligand choice). To address this:

Standardize Assay Conditions : Use consistent cell lines (e.g., HEK293T overexpressing human σ-1 receptors) and buffer systems.

Validate Binding Kinetics : Perform saturation binding (Kd determination) and competition assays (Ki calculation) in parallel.

Cross-Reference Structural Data : Compare with analogs like N-(2,4-dinitrophenyl)-1-methylpiperidin-4-amine, where the dinitrophenyl group enhances receptor affinity by 10-fold .

Leverage Molecular Dynamics Simulations : Identify conformational changes in the receptor-ligand complex using GROMACS .

What strategies are recommended for optimizing pharmacokinetic properties in preclinical models?

Advanced Research Question

- Lipophilicity Adjustment : Introduce polar substituents (e.g., hydroxyl groups) to reduce logP while retaining activity. For example, N-(2-hydroxyethyl)-1-methylpiperidin-4-amine exhibits improved aqueous solubility (logP 1.2 vs. 2.8 for hexan-2-yl) .

- Metabolic Stability : Test hepatic microsome stability (human/rat) and identify major metabolites via LC-HRMS.

- In Vivo Efficacy : Use xenograft mouse models with IV/PO dosing. Monitor plasma half-life and brain penetration via LC-MS/MS .

How do solvent and temperature conditions impact the compound’s stability during storage?

Basic Research Question

- Storage Recommendations : Store at –20°C in amber vials under argon. Avoid aqueous solutions (hydrolysis risk).

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Analyze via HPLC for degradation products (e.g., piperidine ring oxidation).

- Solvent Compatibility : Use acetonitrile or DMSO for stock solutions; avoid chloroform (traces of HCl induce decomposition) .

What computational tools are effective for predicting off-target interactions?

Advanced Research Question

- Target Prediction : Use SwissTargetPrediction or SEAware to identify potential off-targets (e.g., adrenergic receptors).

- Docking Studies : Maestro (Schrödinger Suite) for binding mode analysis. Compare with known ligands (e.g., haloperidol for σ receptors).

- Machine Learning : Train models on ChEMBL data to predict toxicity profiles .

How can researchers validate the compound’s role in modulating neurotransmitter systems?

Advanced Research Question

- In Vitro Neurotransmitter Release : Use rat cortical synaptosomes preloaded with [³H]-dopamine. Measure release under depolarizing conditions (30 mM KCl).

- Electrophysiology : Patch-clamp recordings on hippocampal neurons to assess effects on ion channels (e.g., NMDA receptors).

- Behavioral Models : Test in tail suspension (antidepressant activity) or Morris water maze (cognitive effects). Dose ranges: 1–10 mg/kg IP .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.